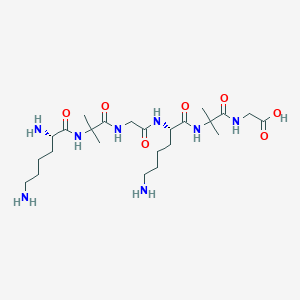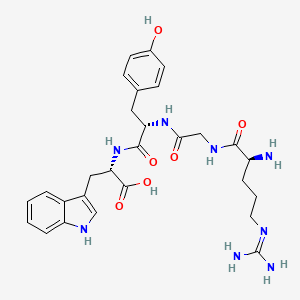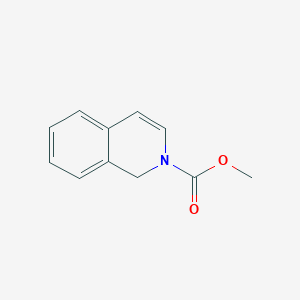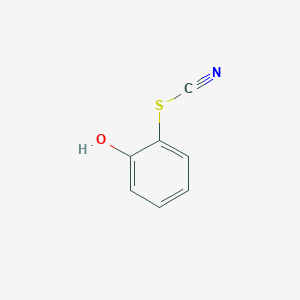![molecular formula C11H15NOS B14244412 Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- CAS No. 388602-61-7](/img/structure/B14244412.png)
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- is a chemical compound with the molecular formula C11H15NOS It is characterized by the presence of an ethanol group, a phenylmethyleneamino group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- typically involves the reaction of 2-aminoethanethiol with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioether and imine groups allows for versatile interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a methyl group instead of the thioether linkage.
Ethanol, 2-[(phenylmethyl)amino]-: Lacks the thioether linkage, resulting in different chemical properties.
Propiedades
Número CAS |
388602-61-7 |
|---|---|
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
2-[2-(benzylideneamino)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C11H15NOS/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
Clave InChI |
MOPPCHVWWSCIEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NCCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
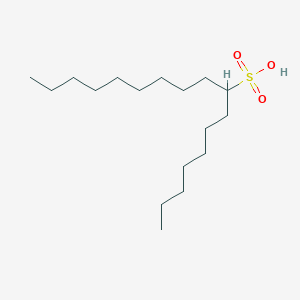
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)
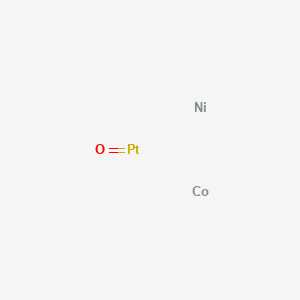
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
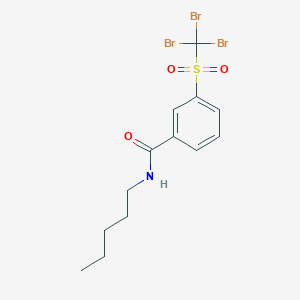
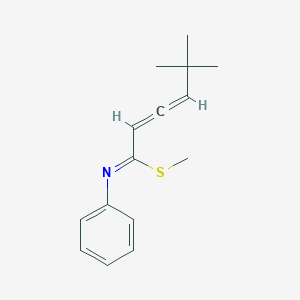
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)
